ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Critical Functional Groups:
Ethyl Ester (–COOEt) :
Thioacetamido Linker (–NH–CO–CH2–S–) :
6-Methyl Group :
Reactivity Hotspots :
- Triazolopyridine N2 : Prone to electrophilic substitution (e.g., nitration at C7) .
- Thiophene S1 : Participates in charge-transfer complexes with transition metals (e.g., Ru, Rh) .
Comparative Analysis of Triazolopyridine and Tetrahydrobenzo[b]Thiophene Moieties
Synergistic Effects :
- The triazolopyridine’s electron deficiency complements the electron-rich thiophene, enabling intramolecular charge transfer (λmax ≈ 320 nm in UV-Vis) .
- Partial saturation of the tetrahydrobenzo[b]thiophene reduces steric strain at the acetamido linkage .
Computational Modeling of Conformational Dynamics
Density Functional Theory (DFT) Insights:
- Optimized Geometry : B3LYP/6-311++G(d,p) calculations confirm a twisted conformation (inter-ring dihedral = 58.7°) to alleviate steric clashes between the methyl and triazolopyridine groups .
- Frontier Molecular Orbitals :
Molecular Dynamics (MD) Simulations :
- RMSD of 1.2 Å over 50 ns simulations indicates stable binding in enzyme active sites (e.g., α-glucosidase) .
- Key hydrogen bonds:
Docking Scores :
| Target Enzyme | Docking Score (kcal/mol) | Reference |
|---|---|---|
| α-Glucosidase | –10.04 | |
| Keap1 Protein | –8.92 |
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-27-19(26)17-13-8-7-12(2)10-14(13)29-18(17)21-16(25)11-28-20-23-22-15-6-4-5-9-24(15)20/h4-6,9,12H,3,7-8,10-11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIUMVIQKUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by its fusion with the pyridine ring. The key steps include:
Formation of the Triazole Ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a nucleophilic substitution reaction.
Introduction of the Benzothiophene Moiety: The benzothiophene ring is introduced through a series of reactions involving thiophene derivatives and appropriate electrophiles.
Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits a range of biological activities:
1. Antimicrobial Activity
- Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria. For instance, compounds featuring similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria.
2. Antioxidant Properties
- The compound has also demonstrated antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and could have implications in preventing diseases related to oxidative damage.
3. Potential Anticancer Activity
- Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Research involving molecular docking studies indicates that it may interact with specific protein targets involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A study published by Madhavi et al. investigated various derivatives of tetrahydrobenzo[b]thiophene compounds for their antibacterial activity. The results indicated that certain modifications to the ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido) structure enhanced its efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .
Case Study 2: Antioxidant Activity
In another research article focusing on the antioxidant properties of similar compounds, it was found that ethyl derivatives exhibited significant radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions .
Data Table
The following table summarizes key findings related to the biological activities of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells. It also interacts with proteins involved in the inflammatory response, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and synthetic routes. Below is a detailed comparison:
Key Observations
Core Scaffold Variations: The target compound and compound 6o share the tetrahydrobenzo[b]thiophene core, but 6o lacks the triazolopyridine group, instead incorporating a 4-hydroxyphenyl substituent . This difference likely alters solubility and target binding. Analogous thiophene derivatives (e.g., cyanoacrylamido-substituted compounds) prioritize planar aromatic systems, whereas the tetrahydrobenzo[b]thiophene in the target compound introduces conformational rigidity .
Substituent Impact: The [1,2,4]triazolo[4,3-a]pyridin-3-ylthio group in the target compound is distinct from the cyanoacrylamido groups in –5 or the simpler phenyl/pyridyl triazoles in . This triazolopyridine moiety may enhance metabolic stability compared to cyano groups, which are prone to hydrolysis . The 6-methyl group on the tetrahydrobenzo[b]thiophene core could sterically hinder interactions compared to unmethylated analogs like 6o .
Synthetic Routes: The target compound’s synthesis likely involves thiol-amide coupling, contrasting with the Petasis reaction (used for 6o) or Knoevenagel condensation (used for cyanoacrylamido derivatives) . Intermediate synthesis steps (e.g., cyanoacetylation in ) highlight the versatility of tetrahydrobenzo[b]thiophene scaffolds in modular derivatization .
Triazole-containing analogs (e.g., ) are often associated with kinase inhibition or antimicrobial activity, though this is speculative without direct data .
Biological Activity
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (often referred to as ETB) is a complex organic compound notable for its diverse biological activities. This article explores the biological activity of ETB, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
ETB has a molecular formula of and a molar mass of approximately 430.54 g/mol. The compound features a unique structure that includes:
- Triazole and Pyridine Moieties : Known for their pharmacological significance.
- Benzo[b]thiophene Core : Associated with various biological activities.
- Acetamido Group : Enhances solubility and bioavailability.
The predicted pKa of ETB is approximately 12.22, indicating its behavior in different pH environments .
ETB's biological activity is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : ETB may act as an inhibitor for certain enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound could modulate various receptors associated with neurotransmission and cell signaling pathways.
Biological Activities
ETB has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that ETB exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of leukemia and CNS cancer cell lines .
- Antimicrobial Properties : The compound’s structure suggests potential antimicrobial activity, likely due to the presence of the triazole ring which is known for such properties .
- Anti-inflammatory Effects : Similar compounds in the triazole family have demonstrated anti-inflammatory effects, indicating that ETB may possess this activity as well .
Anticancer Studies
A study evaluated the cytotoxic effects of ETB on human cancer cell lines. The results indicated that ETB reduced cell viability significantly in a dose-dependent manner:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
| U251 (CNS Cancer) | 43.4 |
These findings suggest that ETB could be a candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of ETB better, a comparative analysis with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolo[4,3-a]pyridin | Contains triazole and pyridine | Anticancer |
| Thiazole Derivatives | Electron-withdrawing groups enhance activity | Antimicrobial |
| Indole Derivatives | Known for neuroprotective effects | Neuroprotective |
This table highlights how ETB fits into a broader class of biologically active compounds and underscores its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
